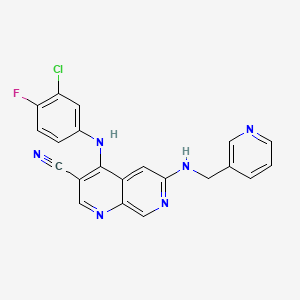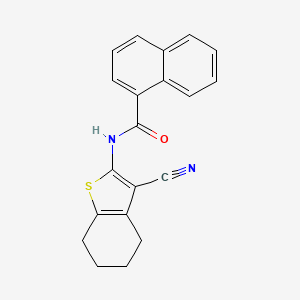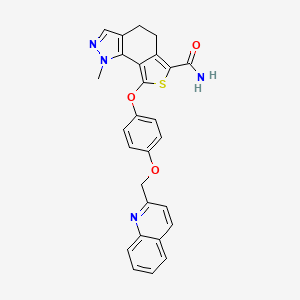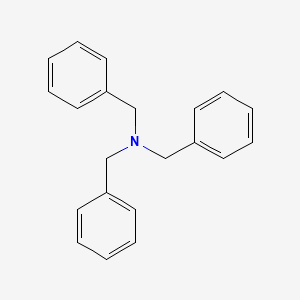
Tribenzylamine
Vue d'ensemble
Description
Tribenzylamine is a tertiary amine with the chemical formula (C₆H₅CH₂)₃N. It is a white to light cream powder that is insoluble in water but soluble in organic solvents. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Tribenzylamine has several scientific research applications:
Biology: this compound can be used in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Tribenzylamine (TBA) is a tertiary amine It’s structurally similar compound, benzylamine, is known to interact with human proteins such as trypsin-1 and trypsin-2 . These proteins play a crucial role in the digestion of proteins in the human body.
Mode of Action
It can be used as a nitrogen group source for reactions involving c−n bond formation . It can also be used for the synthesis of imine i.e., N−benzylidene benzylamine by aerobic oxidative condensation .
Result of Action
It’s known that tba can be used for the synthesis of imine . This suggests that TBA might have a role in the formation of certain types of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, TBA can undergo debenzylation in the presence of ceric ammonium nitrate (CAN) to form dibenzylamine . This suggests that the presence of certain chemicals in the environment can influence the chemical reactions involving TBA.
Méthodes De Préparation
Tribenzylamine can be synthesized through several methods. One common synthetic route involves the reaction of benzyl bromide with ammonia or a primary amine under basic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium or potassium hydroxide. The product is then purified through crystallization from absolute ethanol or petroleum ether and dried in a vacuum over phosphorus pentoxide .
Analyse Des Réactions Chimiques
Tribenzylamine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions involving the formation of C−N bonds.
Debenzylation: In the presence of ceric ammonium nitrate, this compound can undergo debenzylation to form dibenzylamine.
Comparaison Avec Des Composés Similaires
Tribenzylamine is similar to other tertiary amines such as tributylamine and dibenzylamine. its unique structure and properties make it particularly useful in specific chemical reactions and industrial applications. For example, this compound’s ability to undergo oxidative condensation and substitution reactions distinguishes it from other tertiary amines .
Similar compounds include:
Tributylamine: Another tertiary amine with different alkyl groups.
Dibenzylamine: A secondary amine with two benzyl groups.
N-Benzylmethylamine: A tertiary amine with one benzyl and one methyl group.
This compound’s unique combination of properties and reactivity makes it a valuable compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
N,N-dibenzyl-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHTZQSKTCCMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047031 | |
| Record name | Tribenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Tribenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
620-40-6 | |
| Record name | Tribenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N,N-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ10O1931J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tribenzylamine?
A1: this compound has the molecular formula C21H21N and a molecular weight of 287.40 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ FT-IR, 1H NMR, 13C NMR, and mass spectrometry to characterize the structure of this compound and its derivatives. []
Q3: What is the conformation of this compound in the solid state?
A3: X-ray crystallography studies reveal that this compound adopts a propeller-like conformation in its crystal structure. Three benzene rings surround the central nitrogen atom, their arrangement primarily dictated by steric hindrance. []
Q4: Does this compound exhibit any unusual conformational dynamics in solution?
A4: Yes, variable-temperature 1H NMR experiments and molecular dynamics simulations demonstrate that the phenyl rings in this compound exhibit hindered rotation even at room temperature. This behavior arises from the propeller arrangement of the phenyl rings. []
Q5: How does this compound react with halogens like bromine?
A5: this compound reacts with bromine through a multi-step process involving the formation of a charge-transfer complex, followed by oxidation-reduction and oxidative cleavage reactions. The final products are tribenzylammonium tribromide and N,N-dibenzylbenzylidenaminium tribromide. []
Q6: Can this compound act as a catalyst in organic reactions?
A6: While this compound itself might not possess strong catalytic activity, its metal complexes have shown promise as catalysts. For instance, a dimeric ortho-palladated complex of this compound efficiently catalyzed Hiyama coupling reactions between aryl halides and triethoxy(phenyl)silane under microwave irradiation. []
Q7: Is this compound involved in any C-H activation reactions?
A7: Yes, this compound can participate in C-H activation processes mediated by transition metal complexes. In the presence of tungsten hexachloride (WCl6), this compound undergoes selective C-H activation to yield an iminium salt and an ammonium salt in equal amounts. []
Q8: What are some potential applications of this compound and its derivatives in polymer chemistry?
A8: this compound derivatives, specifically triamine and this compound synthesized from triolein, have potential as bio-based monomers for producing polymers like polyurea and polyamide. []
Q9: Can this compound be incorporated into existing polymers, and if so, what purpose does it serve?
A9: this compound moieties have been successfully copolymerized into poly(ethylene terephthalate) (PET). These incorporated units allow for selective chemical cleavage of the polymer chain upon treatment with hypochlorous acid. This controlled degradation strategy can be used to modify the molecular weight of PET. []
Q10: How does this compound perform as a neutral carrier in ion-selective electrodes (ISEs)?
A10: this compound functions effectively as a neutral carrier in pH-selective electrodes. PVC membrane electrodes incorporating this compound exhibit a Nernstian response to hydrogen ions over a wide pH range, demonstrating good selectivity and fast response times. These electrodes have shown promise for applications in clinical settings, even demonstrating compatibility with human blood samples. [, , , ]
Q11: Are there any specific challenges associated with using this compound in ISEs?
A11: One challenge is optimizing the electrode composition for optimal performance. The choice of solid contact material in this compound-based ISEs significantly impacts their sensitivity, selectivity, and response range. For example, using poly(aniline) as the solid contact resulted in improved Nernstian slopes and wider linear dynamic ranges compared to other materials. []
Q12: Does the structure of the tertiary amine influence its performance as an ionophore in ISEs?
A12: Yes, research comparing this compound with tris(2-phenylethyl)amine and tris(3-phenylpropyl)amine in polypyrrole solid contact pH-selective electrodes revealed that increasing the alkyl chain length between the nitrogen atom and the phenyl group in the ionophore shifted the response range towards a more alkaline pH region. []
Q13: How is this compound typically quantified in various matrices?
A13: While specific analytical methods depend on the matrix and concentration range, techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with appropriate detectors (e.g., mass spectrometry) are suitable for quantifying this compound.
Q14: Has this compound been found in nature?
A15: Yes, this compound was identified as a natural product in Humulus lupulus, commonly known as hops. This discovery marked the first occurrence of this compound in a natural source. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

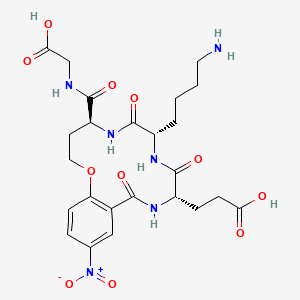

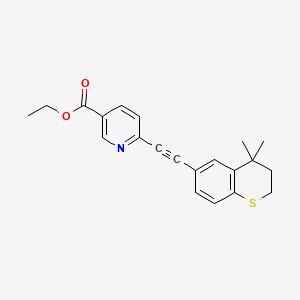
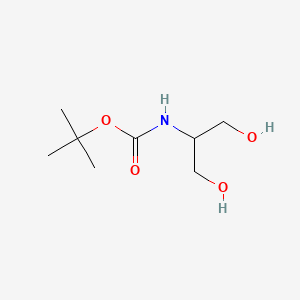


![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)
